2-tert-butyl-N-[3-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
CAS No.: 2548975-17-1
Cat. No.: VC11843212
Molecular Formula: C18H20N4OS
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548975-17-1 |
|---|---|
| Molecular Formula | C18H20N4OS |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 2-tert-butyl-N-(3-methylsulfanylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
| Standard InChI | InChI=1S/C18H20N4OS/c1-18(2,3)15-11-22-16(20-15)9-8-14(21-22)17(23)19-12-6-5-7-13(10-12)24-4/h5-11H,1-4H3,(H,19,23) |
| Standard InChI Key | XANRKUQEQOMITO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)SC |
| Canonical SMILES | CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)SC |
Introduction
2-tert-butyl-N-[3-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound belonging to the imidazo[1,2-b]pyridazine class. This compound features a pyridazine ring fused with an imidazole moiety, along with a tert-butyl group and a methylsulfanyl group attached to a phenyl ring. The molecular formula of this compound is C18H20N4OS, with a molecular weight of approximately 340.4 g/mol .
Synthesis
The synthesis of 2-tert-butyl-N-[3-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. These reactions often require specific conditions such as controlled temperatures, solvents, and catalysts to optimize yields and ensure purity. Purification methods like chromatography are crucial for obtaining the final product.
Potential Applications
Given its unique structure and potential biological activities, 2-tert-butyl-N-[3-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide may have applications in medicinal chemistry, particularly in the development of drugs targeting neurodegenerative diseases or other biological pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume